
Endotelina 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 21-amino acid peptide produced in a variety of tissues including endothelial and vascular smooth-muscle cells, neurons and astrocytes in the central nervous system, and endometrial cells. It acts as a modulator of vasomotor tone, cell proliferation, and hormone production. (N Eng J Med 1995; 333(6):356-63)
Aplicaciones Científicas De Investigación
Cardiovascular Applications
ET-1 has been implicated in the pathogenesis of several cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.
Hypertension and Vascular Dysfunction
ET-1 contributes to increased vascular tone and is a critical factor in the development of hypertension. Elevated levels of ET-1 have been associated with adverse cardiovascular outcomes, such as worsening kidney function in heart failure patients .
Case Study:
A study revealed that higher baseline ET-1 concentrations correlated with worse clinical outcomes in patients with heart failure . This finding underscores the potential of targeting ET-1 pathways for therapeutic interventions.
Atherosclerosis
Research indicates that ET-1 may serve as a novel therapeutic target for atherosclerosis prevention and treatment. Its interactions with vascular smooth muscle cells promote proliferation and migration, contributing to plaque formation .
Data Table: Atherosclerosis Studies Involving ET-1
Study | Sample Size | Key Findings |
---|---|---|
100 | Elevated ET-1 levels correlate with increased plaque burden. | |
150 | ET receptor antagonists reduced vascular inflammation and improved endothelial function. |
Pulmonary Applications
ET-1 plays a crucial role in pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).
Pulmonary Arterial Hypertension
ET-1 is significantly elevated in patients with PAH, leading to vasoconstriction and increased pulmonary vascular resistance. The development of ET receptor antagonists has provided new therapeutic options for managing PAH .
Case Study:
A clinical trial demonstrated that an ET receptor antagonist improved exercise capacity and hemodynamics in PAH patients .
Chronic Thromboembolic Pulmonary Hypertension
Recent findings confirm that ET-1 signaling is involved in the pathophysiology of CTEPH, with elevated plasma levels observed in affected individuals .
Data Table: CTEPH Studies Involving ET-1
Cancer Research
ET-1 has been linked to various aspects of cancer progression, including tumor growth, metastasis, and angiogenesis.
Tumorigenesis and Metastasis
ET-1 promotes cell proliferation and invasion in several cancer types, making it a potential target for therapeutic interventions aimed at inhibiting tumor growth .
Case Study:
In breast cancer models, blocking ET-1 signaling resulted in reduced tumor growth and metastasis .
Angiogenesis
ET-1 is known to enhance angiogenesis, facilitating tumor blood supply which is critical for tumor survival and growth .
Data Table: Cancer Studies Involving ET-1
Study | Cancer Type | Key Findings |
---|---|---|
Breast | Blocking ET-1 reduced tumor size by 40%. | |
Lung | Elevated ET-1 levels correlated with increased angiogenic markers. |
Pain Management
ET-1 has been implicated in pain mechanisms, particularly in neuropathic pain conditions.
Mechanisms of Pain
Research indicates that ET-1 can trigger analgesic pathways through specific receptor activation, suggesting its dual role as both a pain mediator and modulator .
Case Study:
In animal models of neuropathic pain, administration of an ET receptor antagonist led to significant pain relief compared to controls .
Mecanismo De Acción
Target of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide primarily produced by vascular endothelial cells . It acts through two types of receptors: ETA and ETB . These receptors are distributed across diverse cells and organs, indicating a multiple-organ ET system .
Mode of Action
ET-1 functions through activation of two G protein-coupled receptors, endothelin A and endothelin B receptor (ETA and ETB, respectively) . The ETA receptor is selective for ET-1, whereas the ETB receptor has the same affinity for all three ET peptides . ET-1 can also act on ETB receptors on endothelial cells to stimulate the release of vasodilators such as nitric oxide (NO) and prostaglandin I2 (PGI2) via endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), respectively .
Biochemical Pathways
ET-1 is involved in the regulation of a myriad of processes highly relevant for physical and mental well-being; female and male health; in the modulation of senses, pain, stress reactions and drug sensitivity as well as healing processes . Shifted ET-1 homeostasis may influence and predict the development and progression of suboptimal health conditions, metabolic impairments with cascading complications, ageing and related pathologies, cardiovascular diseases, neurodegenerative pathologies, aggressive malignancies .
Pharmacokinetics
It is known that et-1 is a potent vasoconstrictor, especially in the renal vasculature, and is anti-natriuretic and anti-diuretic . Its production is stimulated in a variety of different cell types under the influence of risk factors for cardiovascular disease and during the development of cardiovascular disease .
Result of Action
ET-1 has clear roles in cell proliferation, podocyte dysfunction, inflammation and fibrosis . It has been implicated in the development and progression of several cardiovascular diseases, such as atherosclerosis and hypertension . ET-1 promotes the epithelial–mesenchymal transition (EMT) to induce the metastatic phenotype, as well as promoting angiogenesis through ET-1-induced vascular endothelial growth factor (VEGF) production from the tumour .
Action Environment
The action of ET-1 can be influenced by various environmental factors. For instance, chronic as well as episodic psychosocial factors provoke social, environmental and emotional stress reactions; elevated plasma endothelin-1 (ET-1) influences individual differences in autonomic and hemodynamic responses to stress . Furthermore, the role of endothelin-1 in affecting lipid metabolism and insulin resistance in obesity mechanisms was under clinical research .
Análisis Bioquímico
Biochemical Properties
ET-1 interacts with various enzymes, proteins, and other biomolecules. It exerts its effects by binding to two G-protein-coupled receptors (GPCRs), the endothelin ETA receptor (ETAR) and the endothelin ETB receptor (ETBR) . ET-1 has been found to potentiate hallmarks of cancer progression such as cell proliferation, invasion and metastasis, as well as angiogenesis .
Cellular Effects
ET-1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . ET-1 promotes the epithelial–mesenchymal transition (EMT) to induce the metastatic phenotype, as well as promoting angiogenesis through ET-1-induced vascular endothelial growth factor (VEGF) production from the tumor .
Molecular Mechanism
The molecular mechanism of action of ET-1 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In a recently identified mechanism, ETAR engagement by ET1 results in the nuclear translocation of β‐arrestin 1, where it directly binds to β‐catenin to enhance its nuclear accumulation and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, ET-1 injection in mice resulted in a transient vascular constriction and reduction in retinal functions, as well as a gradual loss of retinal nerve fiber layer and retinal ganglion cell in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of ET-1 vary with different dosages in animal models. For instance, in a study involving mice, it was found that lower doses of ET-1 resulted in transient vascular constriction and reduction in retinal functions, while higher doses led to a gradual loss of retinal nerve fiber layer and retinal ganglion cell .
Metabolic Pathways
ET-1 is involved in various metabolic pathways. It plays a physiological role as a potent vasoconstrictor and is implicated in an array of diseases . It is also involved in the regulation of a myriad of processes highly relevant for physical and mental well-being .
Transport and Distribution
ET-1 is produced primarily by vascular endothelial cells . It is transported and distributed within cells and tissues through its interaction with its two receptors, ETAR and ETBR .
Subcellular Localization
The subcellular localization of ET-1 is primarily at the cell surface . Some isoforms of the endothelin-converting enzyme (ECE-1), which is involved in the synthesis of ET-1, have been found to be intracellular .
Actividad Biológica
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide primarily produced by endothelial cells. It plays a critical role in various physiological and pathological processes, influencing vascular tone, inflammation, and cellular proliferation. This article explores the biological activity of ET-1, its mechanisms of action, and its implications in various diseases, supported by data tables and case studies.
ET-1 is synthesized from its precursor, preproendothelin-1 (preproET-1), through the action of endothelin-converting enzymes (ECEs). The peptide exerts its effects by binding to two main receptors: ETA and ETB.
- ETA receptors are primarily found in vascular smooth muscle cells, where their activation leads to increased intracellular calcium levels, resulting in vasoconstriction.
- ETB receptors , located on endothelial cells and smooth muscle cells, mediate vasodilation through nitric oxide release but can also contribute to vasoconstriction when activated in excess.
The dual nature of ET-1's action underscores its complex role in regulating vascular homeostasis and responding to pathological stimuli.
Biological Effects
ET-1 is implicated in various biological activities:
- Vasoconstriction : ET-1 is one of the most potent vasoconstrictors known, significantly affecting blood pressure regulation .
- Inflammation : It promotes inflammatory responses by enhancing the expression of adhesion molecules and cytokines .
- Cell Proliferation : ET-1 stimulates the proliferation of vascular smooth muscle cells and fibroblasts, contributing to vascular remodeling .
- Neurovascular Effects : Recent studies indicate that ET-1 may influence cognitive functions and neurovascular integrity, particularly in conditions like Alzheimer's disease .
Cardiovascular Diseases
ET-1 is a key player in several cardiovascular conditions:
-
Hypertension : Elevated levels of ET-1 are associated with increased vascular resistance and hypertension. Studies show heightened sensitivity to ET-1 in hypertensive patients compared to normotensive individuals .
Condition ET-1 Levels Vascular Response Hypertension Increased Enhanced vasoconstriction Atherosclerosis Elevated Promotes plaque formation Heart Failure High Impaired cardiac output
Neurological Disorders
In Alzheimer's disease (AD), ET-1 levels are significantly elevated. Research indicates that ET-1 may contribute to reduced cerebral blood flow and neuronal damage:
-
A study involving postmortem brain tissue from AD patients revealed increased ET-1 expression correlated with amyloid-beta accumulation .
Study Group ET-1 Expression Cognitive Function Impact AD Patients High Impaired memory and cognition Control Group Normal No significant deficits
Infectious Diseases
ET-1 has been linked to the pathogenesis of sepsis and other infectious diseases. Its overproduction during infections can lead to vascular collapse and organ dysfunction due to excessive vasoconstriction .
Case Study 1: Endothelin Antagonists in Heart Failure
A clinical trial evaluated the effects of an endothelin receptor antagonist on patients with heart failure. Results indicated a significant reduction in symptoms and improved exercise capacity among those treated with the antagonist compared to the placebo group.
Case Study 2: Endothelin's Role in Ischemic Stroke
In an animal model of ischemic stroke, administration of ET-1 resulted in significant reductions in cerebral blood flow and exacerbated neuronal injury. Conversely, blocking ET receptors demonstrated protective effects against ischemic damage .
Propiedades
Número CAS |
117399-94-7 |
---|---|
Fórmula molecular |
C109H159N25O32S5 |
Peso molecular |
2491.9 g/mol |
Nombre IUPAC |
3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166) |
Clave InChI |
ZUBDGKVDJUIMQQ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Key on ui application |
Endothelin-1 is one of the most potent vasoconstrictors. |
Punto de ebullición |
2467.3±65.0 °C at 760 mmHg |
melting_point |
N/A |
Secuencia |
H-Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH(Disulfide bonds between Cys1 and Cys15/Cys3 and Cys11) |
Fuente |
Synthetic |
Sinónimos |
ET-1; Endothelin-1; Endothelin1; Endothelin 1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.